molecular formula C18H11BrF5N3O3S2 B11461787 N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide

Cat. No.: B11461787
M. Wt: 556.3 g/mol
InChI Key: IWNJQWUOLOXWFH-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by its complex structure, which includes a brominated difluorophenyl group, a thiophenyl-substituted pyrimidine ring, and a sulfonyl propanamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the difluorophenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Pyrimidine Formation: Construction of the pyrimidine ring through cyclization reactions involving thiophene derivatives and trifluoromethyl-containing reagents.

    Sulfonylation: Attachment of the sulfonyl group to the pyrimidine ring using sulfonyl chlorides in the presence of a base.

    Amidation: Formation of the propanamide moiety through reaction with appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring may be susceptible to oxidation under strong oxidizing conditions, leading to sulfoxide or sulfone derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: De-brominated compound

    Substitution: Nucleophile-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide
  • N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]sulfonyl}propanamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide is unique due to the presence of both bromine and trifluoromethyl groups, which can impart distinct electronic and steric properties. These features may enhance its binding affinity to biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C18H11BrF5N3O3S2

Molecular Weight

556.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanamide

InChI

InChI=1S/C18H11BrF5N3O3S2/c19-10-6-9(20)7-11(21)16(10)27-15(28)3-5-32(29,30)17-25-12(13-2-1-4-31-13)8-14(26-17)18(22,23)24/h1-2,4,6-8H,3,5H2,(H,27,28)

InChI Key

IWNJQWUOLOXWFH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)NC3=C(C=C(C=C3Br)F)F)C(F)(F)F

Origin of Product

United States

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